![molecular formula C21H20FN3O3 B11464952 2-Methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464952.png)
2-Methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
2-Methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The final steps involve the functionalization of the compound with methoxyethyl and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- 2-Methoxyethyl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Uniqueness
The uniqueness of 2-Methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.
Biological Activity
The compound 2-Methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dihydropyrimidine derivatives , which are known for various biological activities including anti-inflammatory, antibacterial, and antitumor effects. The molecular formula is C15H17FN2O3 with a molecular weight of approximately 284.31 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar benzimidazole derivatives. For instance, compounds with structural similarities have shown significant inhibitory effects on tumor cell proliferation. In one study, related compounds demonstrated IC50 values ranging from 6.26 to 20.46 µM against various cancer cell lines, indicating promising activity against tumor growth .
Antibacterial Activity
The antibacterial properties of this compound were assessed using various bacterial strains. Preliminary results suggest moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported around 250 µg/mL for related compounds . This positions the compound as a candidate for further development in antimicrobial therapies.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in inflammatory pathways, such as IKK-2 and p38 MAPK, which are crucial in the regulation of cytokine production .
Study 1: Antitumor Efficacy
In a recent investigation, a series of benzimidazole derivatives were tested for their antitumor activity in vitro. The results indicated that the most active compounds significantly inhibited cell proliferation in two-dimensional (2D) assays compared to three-dimensional (3D) assays, suggesting that structural modifications can enhance efficacy .
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
Compound A | HCC827 | 6.26 ± 0.33 | 2D |
Compound B | NCI-H358 | 20.46 ± 8.63 | 3D |
Study 2: Antibacterial Activity
Another study evaluated the antimicrobial activity of a related series against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant bactericidal effects with MIC values comparable to established antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 250 |
Properties
Molecular Formula |
C21H20FN3O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H20FN3O3/c1-13-18(20(26)28-12-11-27-2)19(14-7-9-15(22)10-8-14)25-17-6-4-3-5-16(17)24-21(25)23-13/h3-10,19H,11-12H2,1-2H3,(H,23,24) |
InChI Key |
KIVXACXWXIAFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)F)C(=O)OCCOC |
Origin of Product |
United States |
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